molecular formula C15H8N6O4 B2939360 3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775309-69-7

3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole

Cat. No.: B2939360
CAS No.: 1775309-69-7
M. Wt: 336.267
InChI Key: CDUCWSVYVMHCRQ-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-3’-pyrazin-2-yl-5,5’-bi-1,2,4-oxadiazole is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a pyrazine ring, and a bi-1,2,4-oxadiazole linkage, which collectively contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-3’-pyrazin-2-yl-5,5’-bi-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole moiety through a Pd-catalyzed C-N cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the acylation of 1,3-benzodioxole can be performed in a continuous process using a recyclable heterogeneous catalyst, which improves the environmental friendliness and scalability of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-3’-pyrazin-2-yl-5,5’-bi-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N6O4/c1-2-10-11(23-7-22-10)5-8(1)12-18-14(24-20-12)15-19-13(21-25-15)9-6-16-3-4-17-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUCWSVYVMHCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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